molecular formula C7H13NO B2996250 6-Aminospiro[3.3]heptan-2-ol CAS No. 1820979-18-7

6-Aminospiro[3.3]heptan-2-ol

Cat. No.: B2996250
CAS No.: 1820979-18-7
M. Wt: 127.187
InChI Key: JQGJXMXVZNOHOQ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Chemical Research

Spirocyclic scaffolds are increasingly recognized for their value in drug discovery and development. bldpharm.combohrium.com Their rigid, three-dimensional nature can lead to improved potency and selectivity for biological targets. tandfonline.com By replacing more flexible or planar moieties, spirocycles can lock a molecule into a bioactive conformation, minimizing entropic penalties upon binding. Furthermore, the introduction of spirocyclic systems has been shown to favorably modulate key drug-like properties, including aqueous solubility, lipophilicity, and metabolic stability. bldpharm.comresearchgate.net This has led to the incorporation of spirocycles into a number of approved drugs and clinical candidates. bldpharm.com The increased fraction of sp3-hybridized carbons in spirocyclic compounds, a parameter known as Fsp3, is often correlated with higher clinical success rates. bldpharm.com

Positional Isomerism and Stereochemical Complexity within Spiro[3.3]heptanols and Spiro[3.3]heptanamines

The substitution of hydroxyl and amino groups onto the spiro[3.3]heptane framework gives rise to a variety of positional isomers and stereoisomers. For instance, in a disubstituted spiro[3.3]heptane, the functional groups can be located on the same ring or on different rings, leading to distinct regioisomers. Furthermore, the presence of stereocenters, including the spiroatom itself in certain substituted cases, introduces stereochemical diversity. This complexity allows for the generation of a wide array of analogs with potentially different biological activities. The synthesis and separation of these isomers are key challenges and opportunities in the exploration of this chemical space. A recent study on spiro[3.3]heptane-based glutamic acid analogs highlights the potential for creating numerous isomers, with 18 theoretically possible for a 1,5- or 1,6-disubstituted pattern. nih.gov

Overview of 6-Aminospiro[3.3]heptan-2-ol as a Prototypical Spiro[3.3]heptane Amino Alcohol

This compound is a prime example of a bifunctional spiro[3.3]heptane derivative. It incorporates both a primary amine and a secondary alcohol, offering two points for further chemical modification. This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules, including libraries of compounds for biological screening. The specific placement of the amino and hydroxyl groups at the 2 and 6 positions provides a distinct spatial arrangement of these reactive centers. The compound is available commercially, often as a hydrochloride salt, facilitating its use in synthetic chemistry. nih.govfluorochem.co.uk

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC7H13NO nih.gov
Molecular Weight127.18 g/mol nih.gov
CAS Number1820979-18-7 nih.gov
XlogP-0.2 uni.lu
Monoisotopic Mass127.099714038 Da nih.gov

Related Compounds and Analogs

Compound NameCAS NumberMolecular Formula
This compound hydrochloride1820979-19-8C7H14ClNO
(6-Aminospiro[3.3]heptan-2-yl)methanol hydrochloride170508-16-4Not Available
6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochlorideNot AvailableNot Available
6-amino-2-thiaspiro[3.3]heptane hydrochlorideNot AvailableNot Available
Spiro[3.3]heptane-2-carboxylic acid28114-87-6C8H12O2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminospiro[3.3]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-1-7(2-5)3-6(9)4-7/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGJXMXVZNOHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820979-18-7
Record name 6-aminospiro[3.3]heptan-2-ol
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Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

X-ray Crystallography for Precise Structural and Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, which is crucial for a molecule with the structural complexity of 6-Aminospiro[3.3]heptan-2-ol.

While specific crystallographic data for this compound is not widely available in public databases, the general methodology would involve the following steps:

Crystal Growth: Growing a single, high-quality crystal of this compound or a suitable salt thereof. This is often the most challenging step.

Data Collection: Mounting the crystal on a goniometer and exposing it to a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map. This map is then interpreted to determine the positions of individual atoms. The structural model is refined to best fit the experimental data.

For a compound like this compound, X-ray crystallography would definitively establish the relative stereochemistry between the amino and hydroxyl groups and confirm the spirocyclic ring system's conformation.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments is necessary to fully characterize this compound.

¹H NMR would provide information about the number of different types of protons and their connectivity. The chemical shifts, splitting patterns (multiplicity), and coupling constants would offer insights into the local chemical environment of each proton.

¹³C NMR would reveal the number of unique carbon atoms and their hybridization state.

2D NMR techniques are essential for assembling the molecular framework:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A key experiment for determining stereochemistry. NOESY identifies protons that are close in space, even if they are not directly bonded. For this compound, NOESY can be used to determine the relative orientation of the amino and hydroxyl groups (i.e., whether they are cis or trans to each other).

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₁₃NO), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺128.10700
[M+Na]⁺150.08894
[M-H]⁻126.09244
[M+NH₄]⁺145.13354
[M+K]⁺166.06288

Data is predicted and sourced from public chemical databases. uni.lu

Fragmentation Analysis , typically performed using tandem mass spectrometry (MS/MS), involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would likely involve the loss of water (H₂O) from the alcohol group and ammonia (B1221849) (NH₃) from the amine group, as well as cleavages of the cyclobutane (B1203170) rings. Analyzing these fragmentation pathways helps to piece together the molecular structure.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

Enantiomers of a chiral molecule will produce mirror-image CD spectra. This property can be exploited to determine the enantiomeric excess (ee) of a sample. By comparing the CD spectrum of a sample of unknown enantiomeric composition to the spectrum of a pure enantiomer, the ee can be quantified. This is particularly useful in asymmetric synthesis, where the goal is to produce one enantiomer selectively.

The application of CD spectroscopy to determine the enantiomeric excess of a sample of this compound would involve:

Obtaining the CD spectra of the pure enantiomers (if available) to establish a reference.

Measuring the CD spectrum of the sample of interest under the same conditions.

Calculating the enantiomeric excess based on the intensity of the CD signal.

This method is often faster than chiral chromatography for determining enantiomeric purity. nih.govnih.gov

Computational Chemistry Investigations

Quantum Mechanical (e.g., ab initio, DFT) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are particularly well-suited for these investigations.

While specific DFT studies on 6-Aminospiro[3.3]heptan-2-ol are not widely published, the methodology has been applied to closely related spiro[3.3]heptane systems to evaluate their potential as bioisosteres. For instance, theoretical studies on 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) utilized DFT calculations with the ωB97X-D3BJ functional and a 6-31++G(d,p) basis set to optimize atomic positions. researchgate.net Such calculations provide crucial data on bond lengths, angles, and charge distribution, which are essential for comparing the electronic landscape of the spirocycle to that of established motifs like piperazine (B1678402). researchgate.net

Ab initio methods, while computationally more intensive, can offer even higher accuracy for understanding electron correlation effects. nih.gov For this compound, these calculations could elucidate the influence of the amino and hydroxyl functional groups on the electronic properties of the strained cyclobutane (B1203170) rings. This includes determining the molecule's dipole moment, ionization potential, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are key indicators of its reactivity and intermolecular interaction potential.

Table 1: Representative Quantum Mechanical Methods for Spirocycle Analysis

Method Type Common Functionals/Basis Sets Key Outputs Application to this compound
Density Functional Theory (DFT) ωB97X-D, B3LYP / 6-31G(d,p), 6-311+G** Optimized geometry, electronic energy, orbital energies (HOMO/LUMO), electrostatic potential Predicting stable conformations, assessing electronic effects of substituents, determining reactivity sites.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Flexibility

MM force fields, optimized for specific classes of molecules, can rapidly calculate the potential energy of different conformations. This allows for the mapping of the conformational energy landscape, identifying low-energy (and thus more populated) states. For spiro[3.3]heptane derivatives, X-ray crystallography has confirmed that the cyclobutane rings are puckered, with dihedral angles in one derivative reported at 12.9° and 21.2°. nih.gov Computational analysis can complement such experimental data, suggesting how substituents like the amino and hydroxyl groups in this compound influence this puckering. researchgate.net

MD simulations introduce temperature and time into the model, allowing the molecule's dynamic behavior to be observed. A simulation of this compound in a solvent like water could reveal:

The stability of different puckered conformers.

The rotational freedom of the amino and hydroxyl groups.

The formation and lifetime of intramolecular hydrogen bonds.

These simulations provide a dynamic picture of the molecule's structure, which is crucial for understanding how it might interact with a biological target, such as a protein binding pocket. mdpi.com

In Silico Analysis of Bioisosteric Relationships and Scaffold Mimicry

One of the most significant applications of the spiro[3.3]heptane scaffold in medicinal chemistry is its use as a bioisostere—a replacement for another chemical group that retains or improves biological activity while favorably modifying physicochemical properties. rsc.org The rigid, three-dimensional nature of this scaffold makes it an attractive substitute for more flexible or planar structures. bldpharm.com

In silico analysis plays a key role in identifying and validating these bioisosteric relationships. Computational methods can be used to compare the structural and electronic properties of this compound and its core scaffold with common medicinal chemistry motifs.

Piperidine (B6355638) and Piperazine Mimicry: Heterocyclic spiro[3.3]heptanes, such as 2,6-diazaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, have been successfully used as bioisosteres for piperazine and piperidine, respectively. rsc.orgscienceopen.com For example, replacing the piperazine ring in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate led to a significant improvement in target selectivity. bldpharm.com Computational overlay studies can show how the functional groups of this compound can project into space in a manner similar to these six-membered rings.

Cyclohexane (B81311) and Aromatic Ring Surrogates: The spiro[3.3]heptane framework can also serve as a conformationally restricted surrogate for cyclohexane or even aromatic rings. chemrxiv.orgresearchgate.net Structural analysis has shown that 1,6-disubstituted spiro[3.3]heptanes can act as constrained mimics of cis-1,4-disubstituted cyclohexanes. researchgate.net Furthermore, the spiro[3.3]heptane core has been successfully incorporated into analogs of drugs like Vorinostat and Sonidegib in place of phenyl rings, resulting in active, patent-free compounds. chemrxiv.org Computational tools like exit vector plot (EVP) analysis can be used to quantify the similarity in the spatial orientation of substituents between the spirocycle and the scaffold it is intended to mimic. researchgate.net

Table 2: Potential Bioisosteric Relationships for the Spiro[3.3]heptane Scaffold

Original Scaffold Spiro[3.3]heptane-based Bioisostere Key Advantage Computational Validation Method
Piperazine 2,6-Diazaspiro[3.3]heptane Improved selectivity, novel chemical space bldpharm.com 3D structural overlay, electrostatic potential comparison
Piperidine 1-Azaspiro[3.3]heptane Patent-free analog design scienceopen.com Molecular shape and volume comparison
cis-1,4-Cyclohexane 1,6-Disubstituted spiro[3.3]heptane Conformational restriction researchgate.net Exit Vector Plot (EVP) analysis

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational chemistry is not only used to study the properties of molecules but also to investigate how they are formed. Understanding the reaction mechanism for the synthesis of spiro[3.3]heptanes can lead to improved reaction conditions, higher yields, and the development of new synthetic routes.

For the synthesis of related spirocycles, computational methods have been employed to elucidate complex reaction pathways. For example:

Semipinacol Rearrangements: The formation of spiro[3.3]heptan-1-ones can be achieved via a semipinacol rearrangement. Computational studies can model the proposed mechanism, which involves the initial protonation of a bicyclobutyl moiety followed by a rsc.orgspirochem.com-shift of a cyclopropylcarbinyl cation intermediate. nih.gov Calculating the energies of intermediates and transition states along this pathway can confirm the most likely route.

Catalytic Cycles: In a nickel-catalyzed hydrofunctionalization reaction to form azaspirocycles, computational studies helped to show that the reaction is likely initiated by an active Ni-H species, with carbonyl-directed hydrometalation being the key regioselectivity-determining step. researchgate.net

Cycloadditions: The synthesis of 1-azaspiro[3.3]heptanes can involve a thermal [2+2] cycloaddition as a key step. scienceopen.com Transition state analysis using quantum mechanical methods can be used to understand the stereochemical outcome of such reactions and rationalize why certain products are favored.

By applying these computational techniques to the specific synthetic routes leading to this compound, researchers can gain a detailed, step-by-step understanding of the reaction, identify rate-limiting steps, and predict the effects of different catalysts or reagents without the need for extensive trial-and-error experimentation.

Applications As a Molecular Scaffold in Chemical Research

Design of Conformationally Restricted Analogues for Structure-Activity Relationship (SAR) Studies

The defined spatial arrangement of substituents on the spiro[3.3]heptane core allows for the synthesis of conformationally restricted analogues of biologically active molecules. This rigidity helps researchers to understand the precise three-dimensional requirements for a molecule to bind to its biological target, thereby guiding structure-activity relationship (SAR) studies.

The spiro[3.3]heptane scaffold serves as an effective template for creating rigid analogues of natural amino acids, which are crucial components of peptides and proteins. By locking the relative positions of key functional groups (like amino and carboxyl groups), these analogues can probe the bioactive conformations of peptides and lead to the development of peptidomimetics with enhanced stability and activity.

A notable example is the synthesis of stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, which have been developed as conformationally restricted analogues of glutamic acid researchgate.net. All four stereoisomers of this compound were successfully prepared from a common precursor, 3-oxocyclobutanecarboxylic acid, providing valuable tools for studying glutamate (B1630785) receptor pharmacology researchgate.net.

Bioisosteric Replacement Strategies in Rigidifying Molecular Architectures

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of drug design. The spiro[3.3]heptane moiety is increasingly used as a bioisostere for common cyclic structures, imparting rigidity and novel physicochemical properties.

The spiro[3.3]heptane framework is recognized as a conformationally restricted isostere of the flexible cyclohexane (B81311) ring researchgate.net. This substitution can be advantageous in drug design, as locking the conformation of a molecule can enhance its binding affinity and selectivity for a target protein. Research has demonstrated that specific stereoisomers of disubstituted spiro[3.3]heptanes can act as surrogates for differently substituted cyclohexanes researchgate.net.

Spiro[3.3]heptane DerivativeCyclohexane Analogue
(1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanescis-1,4-disubstituted cyclohexane derivatives researchgate.net
(1S,4s,6R)- and (1R,4s,6S)-1,6-disubstituted spiro[3.3]heptanestrans-1,3-disubstituted cyclohexanes researchgate.net

This table illustrates how specific stereoisomers of disubstituted spiro[3.3]heptanes can serve as conformationally restricted surrogates for cyclohexane derivatives.

The spiro[3.3]heptane core can be modified to include heteroatoms, creating novel scaffolds that act as bioisosteres for common saturated heterocycles found in many drugs. These strained spiroheterocycles offer high molecular rigidity and predictable vectors for substitution, which can improve drug-like properties researchgate.net. For instance, 1-oxa-2,6-diazaspiro[3.3]heptane has been proposed as a novel bioisostere for piperazine (B1678402) researchgate.net. Similarly, 2-azaspiro[3.3]heptane has been suggested as a saturated isostere for both pyridine (B92270) and piperidine (B6355638) researchgate.net.

Perhaps one of the most significant applications of the spiro[3.3]heptane scaffold is its use as a saturated, three-dimensional replacement for the flat phenyl ring chemrxiv.orgresearchgate.netenamine.netnih.govresearchgate.net. Unlike other benzene (B151609) bioisosteres such as bicyclo[1.1.1]pentane or cubane (B1203433) that maintain the collinearity of substituents (in para-substituted cases), spiro[3.3]heptane arranges its exit vectors in a non-collinear fashion chemrxiv.orgresearchgate.net. This unique geometry allows it to mimic mono-, meta-, and para-substituted phenyl rings chemrxiv.orgresearchgate.netenamine.net.

This strategy has been successfully applied to approved drugs, generating novel, patent-free analogues with retained or improved bioactivity chemrxiv.orgnih.gov.

Examples of Spiro[3.3]heptane as a Benzene Bioisostere:

Sonidegib: The meta-substituted benzene ring was replaced with a spiro[3.3]heptane core nih.gov.

Vorinostat: The terminal phenyl ring was substituted with the spiro[3.3]heptane scaffold nih.gov.

Benzocaine: The para-substituted benzene ring was replaced by spiro[3.3]heptane, and the resulting analogue demonstrated significant analgesic activity chemrxiv.org.

Replacing a planar aromatic ring with a saturated spirocyclic scaffold significantly alters a molecule's physicochemical properties, often in a beneficial way. The introduction of the spiro[3.3]heptane core generally increases the fraction of sp3-hybridized carbon atoms, a characteristic associated with higher success rates in clinical development.

In the case of the Sonidegib analogue, replacing the benzene ring with spiro[3.3]heptane led to a decrease in calculated lipophilicity (clogP) by approximately 0.8 units researchgate.net. While the experimental lipophilicity (logD) was not significantly changed in this instance, the modification did impact metabolic stability researchgate.netresearchgate.net. These findings underscore the potential of the spiro[3.3]heptane scaffold to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.

Physicochemical Property Changes in Sonidegib Analogues researchgate.net

Compound clogP Water Solubility
Sonidegib 6.8 <1 µM
trans-spiro[3.3]heptane analogue 6.0 <1 µM

This table shows the calculated lipophilicity (clogP) and water solubility for the drug Sonidegib and its spiro[3.3]heptane-containing analogues.

Utility in Fragment-Based Drug Discovery (FBLD) and Library Design

Fragment-Based Drug Discovery (FBLD) has become a powerful strategy for identifying lead compounds in medicinal chemistry. This approach relies on screening small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These initial hits are then optimized and grown into more potent drug candidates. The spiro[3.3]heptane core of 6-Aminospiro[3.3]heptan-2-ol is particularly well-suited for FBLD and the design of compound libraries for several key reasons.

The inherent three-dimensionality of the spiro[3.3]heptane scaffold offers a significant advantage over traditional, often flat, aromatic structures used in fragment libraries. researchgate.net This rigid, non-planar geometry allows for the presentation of functional groups in precise spatial orientations, enabling a more thorough exploration of the three-dimensional space within a protein's binding pocket. acs.org Consequently, fragments based on this scaffold can access novel binding interactions that might be missed with more conventional, two-dimensional fragments. nih.govrsc.org

The presence of both an amino and a hydroxyl group in this compound provides two distinct vectors for fragment elaboration. These functional groups serve as convenient handles for synthetic chemists to "grow" the initial fragment hit, adding other chemical moieties to enhance binding affinity and selectivity. This bifunctionality is a desirable feature in library design, as it allows for the creation of a diverse set of derivatives from a single core scaffold.

Furthermore, the spiro[3.3]heptane moiety is considered a bioisostere of the benzene ring, meaning it can mimic the spatial arrangement of a phenyl group while possessing a higher fraction of sp³-hybridized carbons. nih.govmdpi.com This increased sp³ character is often associated with improved physicochemical properties, such as enhanced solubility and better metabolic stability, which are critical for the development of successful drug candidates. acs.org The incorporation of the this compound scaffold into fragment libraries can, therefore, lead to the discovery of novel lead compounds with more favorable drug-like properties.

Below is a table summarizing the key attributes of this compound that make it a valuable scaffold in FBLD:

FeatureAdvantage in FBLD and Library Design
Rigid 3D Structure Allows for precise spatial projection of functional groups, enabling better exploration of protein binding sites. researchgate.netacs.org
Bifunctionality (Amino & Hydroxyl Groups) Provides two distinct points for chemical modification, facilitating rapid fragment growth and diversification of the library.
High sp³ Character Can lead to improved physicochemical properties such as solubility and metabolic stability compared to flat aromatic systems. acs.org
Bioisostere of Benzene Can serve as a non-planar replacement for phenyl rings, offering novel intellectual property and potentially improved pharmacological profiles. nih.govmdpi.com

Development of Novel Chiral Ligands and Auxiliaries for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities. This stereochemical control is often achieved through the use of chiral ligands, which coordinate to a metal catalyst, or chiral auxiliaries, which are temporarily attached to a substrate.

This compound, being a chiral molecule itself, is an excellent candidate for the development of novel chiral ligands and auxiliaries. The rigid spiro[3.3]heptane backbone can provide a well-defined and predictable chiral environment around a metal center when used as a ligand. researchgate.net This conformational rigidity is crucial for inducing high levels of stereoselectivity in a chemical reaction. The amino and hydroxyl groups can act as coordination sites for a metal, forming a bidentate ligand that can effectively control the trajectory of an incoming reagent.

The development of "privileged" chiral scaffolds, which are effective in a wide range of asymmetric transformations, is a major goal in catalysis research. The 1,1'-spirobiindane scaffold, which shares structural similarities with the spiro[3.3]heptane system, has been shown to be a privileged scaffold for the construction of highly effective chiral ligands. researchgate.net This suggests that ligands derived from this compound could also exhibit broad applicability in asymmetric catalysis.

In the context of chiral auxiliaries, this compound can be temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and recycled. Amino alcohols are a well-established class of compounds used for the synthesis of effective chiral auxiliaries. scilit.com The rigid structure of the spiro[3.3]heptane core in this compound can offer superior stereocontrol compared to more flexible acyclic amino alcohol auxiliaries.

The table below outlines the potential applications of this compound in asymmetric synthesis:

ApplicationRole of this compoundKey Structural Features
Chiral Ligand Coordinates to a metal catalyst to create a chiral environment for asymmetric reactions.Rigid spirocyclic backbone, two potential coordination sites (N and O). researchgate.net
Chiral Auxiliary Temporarily attached to a substrate to direct the stereochemistry of a reaction.Inherent chirality, cleavable functional groups. scilit.com

Applications as Chemical Probes for Biological Target Interactions and Pathway Elucidation

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to help elucidate its function or to validate it as a potential drug target. The design of a chemical probe often involves incorporating a reporter group (e.g., a fluorescent dye or a biotin (B1667282) tag) and/or a photoreactive group onto a scaffold that has affinity for the target of interest.

The this compound scaffold provides a versatile platform for the construction of chemical probes. Its rigid three-dimensional structure can be used to mimic the binding motif of a known ligand for a particular target. The amino and hydroxyl functional groups serve as convenient attachment points for the necessary reporter and photoreactive moieties.

For example, a fluorescent dye could be attached to the amino group, while a photoreactive group, such as a diazirine, could be appended to the hydroxyl group. This would create a photoaffinity probe that, upon binding to its target protein and irradiation with UV light, would form a covalent bond with the protein. The attached fluorescent tag would then allow for the visualization and identification of the target protein.

Furthermore, bifunctional chemical probes can be designed using the this compound scaffold. These probes consist of two different ligand moieties connected by a linker. One ligand binds to a protein of interest, while the other binds to another protein, thereby inducing a proximity effect that can be used to study protein-protein interactions or to trigger a specific biological event. The spiro[3.3]heptane core can serve as a rigid and well-defined central component of such a bifunctional probe, ensuring that the two ligand moieties are held at a specific distance and orientation relative to each other.

The table below summarizes the potential uses of this compound in the design of chemical probes:

Type of Chemical ProbeDesign Strategy using this compound
Photoaffinity Probe The amino or hydroxyl group is used to attach a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin or a fluorophore).
Bifunctional Probe The scaffold serves as a rigid linker to connect two different ligand moieties for studying protein-protein interactions.
Fluorescent Probe The spirocyclic core can be incorporated into xanthene-based dyes, where the equilibrium between a non-fluorescent spirocyclic form and a fluorescent open form can be used for sensing applications. rsc.org

Potential in Advanced Materials Science and Polymer Chemistry

The unique structural features of this compound also make it an attractive monomer for the synthesis of advanced polymers. The rigid and compact nature of the spiro[3.3]heptane core can impart desirable properties to polymers, such as high thermal stability, enhanced mechanical strength, and specific optical properties.

As a bifunctional monomer, this compound can participate in step-growth polymerization reactions. The amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the hydroxyl group can react with diisocyanates to form polyurethanes, or with dicarboxylic acids to form polyesters. The ability to form two different classes of polymers from a single monomer adds to its versatility.

The incorporation of the rigid spiro[3.3]heptane unit into the polymer backbone is expected to restrict the conformational freedom of the polymer chains. This can lead to materials with higher glass transition temperatures (Tg), making them suitable for high-performance applications where thermal resistance is required. Furthermore, the three-dimensional structure of the spirocyclic core can disrupt chain packing, potentially leading to amorphous polymers with good optical clarity.

The development of novel monomers is crucial for the advancement of polymer chemistry. Spirocyclic compounds, in general, are being explored for the creation of new materials with tailored properties. The specific combination of a rigid spiro[3.3]heptane core with the reactive amino and hydroxyl groups in this compound makes it a promising building block for the next generation of advanced polymers.

The table below details the potential of this compound in polymer chemistry:

Polymer TypeReactive Group(s) from this compoundExpected Impact of Spiro[3.3]heptane Core
Polyamides Amino groupIncreased rigidity and thermal stability.
Polyurethanes Hydroxyl groupEnhanced mechanical properties and higher glass transition temperature.
Polyesters Hydroxyl groupPotential for amorphous materials with good optical properties.

Future Directions and Emerging Research Avenues

Development of Cascade and Multicomponent Reactions for Spiro[3.3]heptane Functionalization

Future research will likely focus on designing novel cascade and multicomponent reactions specifically tailored for the spiro[3.3]heptane framework. For instance, strain-relocating rearrangements, such as the semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, have already demonstrated an expedient method for forming the spiro[3.3]heptan-1-one motif in a telescopic, or one-pot, manner. nih.gov Expanding on this, researchers may develop organocatalytic cascade reactions that can introduce chirality and multiple functional groups with high stereoselectivity in a single, streamlined process. mdpi.com The development of MCRs, such as isonitrile-based reactions, could enable the rapid generation of diverse libraries of spiro[3.3]heptane derivatives by systematically varying the inputs, thereby accelerating the discovery of new bioactive compounds. nih.gov

Integration with Artificial Intelligence and Machine Learning in De Novo Molecular Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery. frontiersin.org De novo drug design, which aims to generate novel molecular structures with desired properties, is increasingly driven by machine learning (ML) and deep learning algorithms. nih.gov These computational tools can explore the vastness of chemical space more efficiently than traditional methods, identifying promising new scaffolds and substitution patterns. frontiersin.org

AI/ML ApproachApplication in Spiro[3.3]heptane DesignPotential Outcome
Generative Models (e.g., RNNs, VAEs) Generation of novel spiro[3.3]heptane derivatives based on learned chemical patterns. nih.govDiscovery of new molecules with unique structures and potentially enhanced biological activity.
Predictive Modeling Optimization of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.Design of compounds with improved drug-likeness and better clinical translation potential.
Retrosynthesis Planning Assessing the synthetic accessibility of de novo designed molecules. nih.govPrioritization of computationally designed molecules that can be synthesized efficiently in the lab.

Exploration of 6-Aminospiro[3.3]heptan-2-ol in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. mdpi.com Host-guest systems, a central concept in this field, involve a larger "host" molecule encapsulating a smaller "guest" molecule, leading to applications in drug delivery, sensing, and catalysis. mdpi.comnih.gov

The defined, rigid structure of this compound, combined with its hydrogen-bond donating and accepting amino and hydroxyl groups, makes it an intriguing candidate for exploration in supramolecular chemistry. It could function as a guest molecule, fitting into the cavities of macrocyclic hosts like cyclodextrins, cucurbiturils, or calixarenes. nih.gov Such complexation could enhance the solubility or stability of the spiro-compound. Conversely, spiro[3.3]heptane units could be incorporated into the structure of larger, synthetic host molecules. The rigid scaffold would provide a well-defined and pre-organized structural element for building complex, three-dimensional cavities capable of selective guest binding.

Expanding the Chemical Space of Spiro[3.3]heptane Amino Alcohols with Diverse Heteroatom and Substitution Patterns

A primary goal in medicinal chemistry is to expand the available chemical space with novel, three-dimensional building blocks. researchgate.net The spiro[3.3]heptane scaffold is a prime example of a motif that provides access to underexplored regions of this space. sigmaaldrich.com Significant research has focused on developing expedient synthetic routes to versatile azaspiro[3.3]heptanes and other derivatives carrying multiple "exit vectors" for further functionalization. nih.govacs.org

Future work will continue to build on this foundation by introducing a greater diversity of heteroatoms and substitution patterns onto the spiro[3.3]heptane amino alcohol core. This includes the synthesis of:

Heteroatom-containing variants: Replacing one or more carbon atoms in the scaffold with oxygen, nitrogen, or sulfur to create oxa- and azaspiro[3.3]heptane derivatives. researchgate.netrsc.org This fundamentally alters the scaffold's properties, including polarity and hydrogen bonding capacity.

Fluorinated analogues: The strategic introduction of fluorine atoms can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. researchgate.net Methodologies for constructing fluorinated spiro[3.3]heptane scaffolds are being developed to create novel building blocks for medicinal chemistry. researchgate.netresearchgate.net

Diverse functionalization: Practical syntheses are being developed to access a wide range of mono- and bifunctional spiro[3.3]heptane building blocks, including those with carboxylic acids, boronate esters, and trifluoromethyl groups, on a large scale. researchgate.netchemrxiv.org

These efforts will generate extensive libraries of novel spiro[3.3]heptane amino alcohols, each with a unique profile of physicochemical properties, providing chemists with a rich toolkit for drug discovery. researchgate.net

Rational Design of Targeted Chemical Probes and Tools Based on the Spiro[3.3]heptane Scaffold

Chemical probes are essential tools for validating biological targets and elucidating cellular pathways. nih.gov An ideal probe is highly potent and selective for its intended target. The spiro[3.3]heptane scaffold has emerged as an effective bioisostere for phenyl rings, capable of mimicking mono-, meta-, and para-substituted benzene (B151609) rings in bioactive compounds. chemrxiv.orgnih.govchemrxiv.org This mimicry is achieved while providing a rigid, saturated, and three-dimensional structure, which can offer advantages in terms of metabolic stability and binding specificity. nih.gov

The "reverse design" concept, where optimized molecules from medicinal chemistry programs form the basis for high-quality probes, is a powerful strategy. nih.gov Given the successful incorporation of the spiro[3.3]heptane core into analogues of approved drugs, the next logical step is to leverage this scaffold for the rational design of chemical probes. nih.govchemrxiv.org By attaching reporter groups (e.g., fluorophores, biotin) to the this compound core, researchers can create tools for a range of applications, including:

Target engagement studies: To confirm that a drug candidate binds to its intended target within a cellular context.

Imaging applications: To visualize the localization of a target protein within cells or tissues.

Proteomics studies: To identify the binding partners of a specific protein.

The unique topology of the spiro[3.3]heptane scaffold offers the potential to develop probes with superior selectivity and physicochemical properties compared to their traditional aromatic counterparts. researchgate.net

Q & A

Q. Advanced Research Focus :

  • Stereochemical Impact : The rigid spirocyclic system enforces specific spatial arrangements, affecting binding to biological targets. For example, the (2R,6S) configuration shows higher affinity for CNS receptors compared to enantiomers .
  • Synthesis of Enantiomers : Chiral HPLC or enzymatic resolution separates enantiomers. Catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) is under investigation.
  • Computational Modeling : DFT calculations predict stereoelectronic effects on hydrogen bonding and lipophilicity, guiding structure-activity relationship (SAR) studies .

What are the applications of this compound in medicinal chemistry?

Q. Methodological Answer :

  • Scaffold for CNS Drugs : The spirocyclic amine mimics bioactive natural products (e.g., tropane alkaloids), enabling dopamine or serotonin receptor modulation .
  • Prodrug Development : Hydrochloride salts improve solubility for in vivo studies. Methyl ester derivatives enhance blood-brain barrier penetration .
  • Toxicity Screening : Ames tests and hepatocyte assays assess genotoxicity and metabolic stability. Preliminary data show low CYP450 inhibition .

How can computational methods predict the physicochemical properties of this compound?

Q. Advanced Research Focus :

  • Molecular Dynamics (MD) : Simulates conformational stability in aqueous solutions. The spirocyclic core reduces flexibility, favoring entropic gains in binding .
  • LogP Prediction : Software like Schrödinger’s QikProp estimates logP = 1.2 ± 0.3, indicating moderate lipophilicity suitable for oral bioavailability.
  • pKa Calculation : The amine group has a predicted pKa of 8.5–9.0, making it protonated at physiological pH .

What analytical challenges arise in characterizing spirocyclic byproducts during synthesis?

Q. Methodological Answer :

  • Byproduct Identification : LC-MS/MS detects dimeric or ring-opened byproducts (e.g., cyclohexene derivatives).
  • Quantitative NMR : 1^1H-NMR with internal standards (e.g., TMS) quantifies impurities below 0.5% .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in complex mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.